Aclarubicin - 57576-44-0

Aclarubicin

Catalog Number: EVT-315414
CAS Number: 57576-44-0
Molecular Formula: C42H53NO15
Molecular Weight: 811.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aclarubicin, also known as Aclacinomycin A, is an anthracycline antibiotic discovered by Umezawa in 1975. [] It is classified as an antineoplastic agent and plays a significant role in scientific research, particularly in cancer biology. Aclarubicin exhibits potent cytotoxic activity against various cancer cell lines and is particularly effective in inhibiting the growth of solid tumors. [] Its mechanism of action distinguishes it from other anthracyclines like Doxorubicin, making it a subject of extensive research.

Daunorubicin

Compound Description: Daunorubicin is an anthracycline antibiotic widely used as a chemotherapeutic agent for various cancers. It exerts its anticancer activity by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species [, , , , ].

Doxorubicin (Adriamycin)

Compound Description: Doxorubicin, also known as adriamycin, is another widely used anthracycline anticancer drug. Like daunorubicin, it exerts its cytotoxic effects through DNA intercalation, topoisomerase II poisoning, and ROS generation [, , ].

Relevance: Doxorubicin shares a similar structure with aclarubicin and daunorubicin, differing only in the substituents on the amino sugar moiety []. Similar to daunorubicin, doxorubicin primarily acts as a topoisomerase II poison, unlike aclarubicin []. While all three drugs exhibit antitumor activity against a range of cancers, aclarubicin demonstrates a lower cardiotoxicity profile compared to doxorubicin [, ]. In a study comparing the in vivo antitumor activity and cell cycle effects of the three drugs, doxorubicin and mitoxantrone showed similar efficacy, while aclarubicin displayed weaker activity [].

Mitoxantrone

Compound Description: Mitoxantrone is an anthracenedione antineoplastic agent used to treat various cancers, including leukemia, lymphoma, and multiple sclerosis. It functions by interfering with DNA synthesis and repair through DNA intercalation and topoisomerase II inhibition [].

Relevance: Although mitoxantrone belongs to the anthracenedione class, it shares a similar mechanism of action with anthracyclines like aclarubicin and doxorubicin, primarily through topoisomerase II inhibition []. In a comparative study, mitoxantrone and doxorubicin demonstrated comparable in vivo antitumor activity and effects on cell cycle progression, which differed from the weaker effects observed with aclarubicin [].

Verapamil

Compound Description: Verapamil is a calcium channel blocker commonly used to treat hypertension, angina, and certain heart rhythm disorders. It is also known to modulate multidrug resistance (MDR) by inhibiting P-glycoprotein, a membrane protein responsible for pumping drugs out of cells [].

Relevance: Verapamil was used in a study to investigate aclarubicin's ability to modulate MDR []. The study found that while aclarubicin could increase the intracellular accumulation of daunorubicin in MDR cells, it did not significantly potentiate daunorubicin's cytotoxicity, unlike verapamil []. This suggests that aclarubicin's interaction with topoisomerase II plays a more significant role in its cytotoxic activity than its MDR modulating potential.

Amsacrine (m-AMSA)

Compound Description: Amsacrine, also known as m-AMSA, is an anticancer agent that inhibits topoisomerase II, causing DNA strand breaks and inducing apoptosis in cancer cells [].

Relevance: Amsacrine is another topoisomerase II poison like doxorubicin, and its cytotoxicity is effectively reversed by aclarubicin in clonogenic survival assays []. This further supports the classification of aclarubicin as a dual topoisomerase I/II inhibitor, as it can counteract the cytotoxic effects of both topoisomerase I and II poisons [].

Camptothecin

Compound Description: Camptothecin is a plant alkaloid that acts as a topoisomerase I inhibitor, leading to DNA damage and apoptosis [, ].

Relevance: Aclarubicin exhibits a unique ability to reverse the cytotoxic effects of both amsacrine and camptothecin, suggesting a dual inhibition of both topoisomerase I and II []. This dual inhibitory action differentiates it from doxorubicin, which primarily targets topoisomerase II []. Interestingly, aclarubicin can antagonize camptothecin-induced DNA cleavage in HL-60/MX2 cells lacking topoisomerase II beta, indicating its potential to inhibit both enzymes depending on the cellular context [].

Cytarabine (Ara-C)

Compound Description: Cytarabine, also known as Ara-C, is an antimetabolite drug used in chemotherapy, primarily for acute myeloid leukemia and non-Hodgkin lymphoma. It interferes with DNA synthesis, blocking cell growth and division [, , ].

Relevance: Cytarabine is frequently used in combination with anthracyclines like aclarubicin for treating leukemia [, , ]. Several studies have investigated the efficacy and safety of such combinations, including the use of aclarubicin with cytarabine and thioguanine in elderly patients with acute non-lymphocytic leukemia [] and the combination of homoharringtonine, cytarabine, and aclarubicin for treating MDS-RAEB [, ].

Thioguanine (6-TG)

Compound Description: Thioguanine, also known as 6-TG, is an antimetabolite drug used in chemotherapy, primarily for treating acute leukemias. It disrupts DNA and RNA synthesis, preventing cell growth and division [].

Relevance: Similar to cytarabine, thioguanine is often used in combination regimens with aclarubicin for treating leukemia []. A study investigated the efficacy of aclarubicin in combination with cytarabine and thioguanine for treating elderly patients with acute non-lymphocytic leukemia, showing promising results [].

Homoharringtonine

Compound Description: Homoharringtonine is a plant alkaloid with antitumor activity. It inhibits protein synthesis, leading to cell death, and is used primarily for treating chronic myeloid leukemia [, ].

Relevance: Homoharringtonine has been investigated in combination with cytarabine and aclarubicin (HAA regimen) as an induction therapy for myelodysplastic syndromes-refractory anemia with excess blasts (MDS-RAEB) [, ]. This combination demonstrated promising results, suggesting its potential as an effective treatment option for this specific type of MDS [, ].

Cladribine

Compound Description: Cladribine is a purine analog antimetabolite used in chemotherapy. It interferes with DNA synthesis and repair, primarily targeting rapidly dividing cells like cancer cells [].

Relevance: Cladribine has been explored in combination with granulocyte colony-stimulating factor (G-CSF), low-dose cytarabine, and aclarubicin (C-CAG regimen) as a salvage treatment option for relapsed/refractory acute myeloid leukemia []. This combination demonstrated a high remission rate and acceptable toxicity profile, suggesting its potential as an alternative treatment strategy for this challenging patient population [].

Neocarzinostatin

Compound Description: Neocarzinostatin is an enediyne antitumor antibiotic that exerts its cytotoxic effects by damaging DNA, leading to cell death. It is used in chemotherapy, primarily for certain types of cancer [].

Relevance: Neocarzinostatin, in combination with aclarubicin, was investigated as a radio-sensitizing agent in a case report of a patient with inoperable gallbladder cancer []. While the study did not focus on elucidating the specific mechanisms of action, the combination showed potential therapeutic benefits for enhancing the effectiveness of radiotherapy [].

β-elemene

Compound Description: β-elemene is a natural compound extracted from the Chinese medicinal herb Curcuma wenyujin. It possesses anti-tumor properties and is believed to induce apoptosis and inhibit tumor growth [].

Relevance: A study investigated the combined effect of β-elemene and aclarubicin on HL-60 cells []. The results showed that β-elemene could enhance aclarubicin-mediated apoptosis, downregulate COX-2 expression, and reduce PGE2 production by suppressing NF-κB activation []. This suggests a potential synergistic effect between the two compounds.

Parthenolide

Compound Description: Parthenolide is a sesquiterpene lactone found in the feverfew plant (Tanacetum parthenium). It exhibits anti-inflammatory and anticancer activities. One of its mechanisms of action involves inhibiting the NF-κB pathway [].

Relevance: Parthenolide was investigated for its ability to enhance the anti-leukemic effect of aclarubicin in HL-60 cells []. The study demonstrated that parthenolide could sensitize leukemia cells to aclarubicin-induced apoptosis, potentially by suppressing Cox-2 and NF-κB activation []. These findings highlight the potential for combining parthenolide with aclarubicin as a new treatment strategy for leukemia.

Source and Classification
  • Source: Aclarubicin is produced by the fermentation of Streptomyces galilaeus.
  • Classification: It belongs to the anthracycline class of antibiotics, which are characterized by their tetracyclic ring structure and ability to intercalate into DNA.
Synthesis Analysis

The synthesis of aclarubicin involves complex biosynthetic pathways that can be mimicked in laboratory settings. The production begins with the assembly of aklavinone, a precursor that undergoes various modifications through enzymatic reactions.

Key Steps in Synthesis

  1. Polyketide Assembly: The biosynthesis starts with the decarboxylative addition of malonyl-CoA units to form a 21-carbon polyketide.
  2. Cyclization Reactions: Subsequent cyclization reactions lead to the formation of the tetracyclic aglycone structure.
  3. Hydroxylation and Glycosylation: Hydroxylation at specific positions (e.g., C-11) followed by glycosylation with deoxysugars such as L-rhodosamine results in the final aclarubicin structure.
  4. Fermentation: The final product is typically obtained through fermentation processes, which yield a mixture of aclarubicin and related compounds, complicating purification efforts .
Molecular Structure Analysis

Aclarubicin's molecular structure comprises a tetracyclic aglycone linked to a trisaccharide moiety. The aglycone is derived from aklavinone, while the sugar component includes three deoxyhexoses: L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A.

Structural Features

  • Aglycone: Tetracyclic structure with a quinone ring.
  • Trisaccharide: Contributes to its solubility and biological activity.
  • Intercalation Properties: The planar structure allows for effective intercalation between DNA base pairs, disrupting normal DNA function .
Chemical Reactions Analysis

Aclarubicin participates in various chemical reactions that are central to its mechanism of action:

  1. Intercalation: Aclarubicin intercalates into DNA, inhibiting replication by obstructing topoisomerase activity.
  2. Topoisomerase Interaction: It acts as an inhibitor of topoisomerases I and II, preventing DNA strand re-ligation after cleavage.
  3. Histone Eviction: Aclarubicin selectively evicts histones from chromatin marked by H3K27me3 modifications, leading to chromatin damage without causing double-stranded breaks .
Mechanism of Action

Aclarubicin exhibits a multifaceted mechanism of action that distinguishes it from other anthracyclines:

  1. DNA Intercalation: By inserting itself between DNA base pairs, it disrupts normal DNA function and inhibits macromolecule synthesis (DNA, RNA, proteins).
  2. Topoisomerase Inhibition: Aclarubicin stabilizes the cleavable complex formed between topoisomerases and DNA, preventing proper DNA re-ligation during replication.
  3. Histone Modification: It induces chromatin damage by evicting histones from specific genomic regions, particularly those marked by H3K27me3, which are associated with gene repression .
Physical and Chemical Properties Analysis

Aclarubicin has distinct physical and chemical properties that influence its therapeutic use:

  • Molecular Formula: C27_{27}H29_{29}N1_{1}O10_{10}
  • Molecular Weight: Approximately 525.53 g/mol
  • Solubility: Soluble in water and organic solvents due to its glycosidic nature.
  • Stability: Sensitive to light and heat; requires proper storage conditions to maintain efficacy .
Applications

Aclarubicin is primarily used in oncology for treating various cancers due to its potent cytotoxic effects:

  1. Cancer Treatment: Effective against leukemia and solid tumors; often used in combination therapies.
  2. Mechanistic Research: Utilized in studies exploring mechanisms of drug resistance and chromatin dynamics in cancer cells.
  3. Drug Development: Serves as a scaffold for developing new anthracycline derivatives aimed at enhancing efficacy or reducing toxicity .
Introduction to Aclarubicin

Historical Discovery and Development of Anthracycline Antibiotics

The discovery of anthracyclines marked a pivotal advancement in oncology. The journey began in the early 1960s with the isolation of daunorubicin (then called daunomycin) from Streptomyces peucetius by researchers at Farmitalia Research Laboratories in collaboration with the Istituto Nazionale dei Tumori in Milan [6]. Its efficacy against leukemias was quickly recognized. Shortly thereafter, doxorubicin (adriamycin) was derived from a mutated strain of S. peucetius in 1969, demonstrating a broader spectrum of activity against solid tumors [6]. These first-generation anthracyclines became, and remain, fundamental components of numerous chemotherapeutic regimens. However, their clinical utility is significantly hampered by cumulative, dose-dependent cardiotoxicity, which can lead to irreversible heart failure and limits lifetime dosing [3].

The quest for anthracyclines with improved therapeutic indices led to the development of second-generation analogs. Aclarubicin was discovered in 1975 by Umezawa and colleagues, isolated from the soil bacterium Streptomyces galilaeus (MA144-M1 strain, ATCC 31133) collected in Japan [4] [5] [8]. Early preclinical studies revealed its potent antitumor activity in murine leukemia models, prompting clinical development [4] [5]. Unlike doxorubicin and daunorubicin, which gained global adoption, aclarubicin's clinical use became primarily established in Japan and China, particularly for acute leukemias and in patients with comorbidities [3] [8]. It was briefly available in Europe but withdrawn from the market in 2004 for commercial reasons, despite its clinical profile [8]. Recent research highlighting its unique mechanism and reduced cardiotoxicity has spurred a significant resurgence of interest and efforts towards its reintroduction, especially for relapsed/refractory acute myeloid leukemia (AML) [3] [8].

Table 1: Key Milestones in Anthracycline Discovery and Aclarubicin Development

YearEventCompound/AgentSignificance
~1960Isolation from Streptomyces peucetiusDaunorubicinFirst anthracycline identified; effective against leukemias.
1969Derivation from mutated S. peucetiusDoxorubicinBroader antitumor spectrum (leukemias & solid tumors); became most widely used.
1975Isolation from Streptomyces galilaeus (Soil sample, Kamiosaki, Japan)Aclarubicin (ACM-A)Discovery of a second-generation anthracycline with unique properties.
Early 1980sClinical trials in leukemiaAclarubicinDemonstrated efficacy in AML, particularly noted for reduced severe side effects.
2004Market withdrawalAclarubicin (Europe)Commercial decision, not primarily based on efficacy or safety.
2020sMechanistic rediscovery & Clinical re-evaluationAclarubicinRecognition of distinct chromatin-targeting mechanism; renewed clinical trials.

Aclarubicin: Structural Classification and Biosynthetic Origins

Aclarubicin belongs to the anthracycline glycoside family, sharing the core tetracyclic aglycone structure characteristic of these compounds. Its molecular structure consists of two primary components:

  • The Aglycone (Aklavinone): This hydrophobic, planar tetracyclic system (7,8,9,10-tetrahydro-5,12-naphthacenequinone) is responsible for intercalating into DNA. Aklavinone is common to several anthracyclines, including those produced by S. galilaeus.
  • The Trisaccharide Side Chain: This is the defining structural feature that differentiates aclarubicin from first-generation anthracyclines and underpins many of its unique biological properties. Attached at the C-7 position of aklavinone, the chain consists of three deoxyhexoses in a specific sequence:
  • L-Rhodosamine (at C-1 of aklavinone): A 2,3,6-trideoxy-3-(dimethylamino)-L-lyxo-hexose. Crucially, the amino group is N,N-dimethylated.
  • 2-Deoxy-L-Fucose: Linked to L-rhodosamine.
  • L-Cinerulose A: A ketosugar linked to 2-deoxy-L-fucose [2] [5] [7].

Table 2: Structural Features of Aclarubicin vs. Common Anthracyclines

Structural FeatureAclarubicin (Aclacinomycin A)Doxorubicin/DaunorubicinSignificance of Difference
AglyconeAklavinoneDaunomycinoneMinor variations in hydroxylation patterns.
Number of SugarsThreeOneImpacts DNA binding affinity, specificity, and cellular uptake.
Primary Amino SugarL-Rhodosamine (N,N-dimethylated)L-Daunosamine (N-methylated)N,N-dimethylation crucial for reduced DNA damage and cardiotoxicity.
Additional Sugars2-Deoxy-L-fucose, L-Cinerulose ANoneContributes to altered mechanism (chromatin damage focus).
Glycosylation Site (Aglycone)C-7C-7 (Daunorubicin/Doxorubicin)Consistent attachment point.

The biosynthesis of aclarubicin A in Streptomyces galilaeus is a complex process orchestrated by a dedicated gene cluster encoding type II polyketide synthases (PKSs) and numerous tailoring enzymes. The process can be divided into key stages:

  • Aklavinone Biosynthesis: This follows the canonical anthracycline aglycone pathway.
  • A minimal Type II PKS complex (including KSα - AknB, KSβ/CLF - AknC, ACP - AknD, and MAT - AknF) initiates synthesis using one propionyl-CoA starter unit and nine malonyl-CoA extender units to form a decaketide backbone.
  • The nascent poly-β-keto chain undergoes folding, cyclization (involving AknE2, AknA, AknE1, AknW), and aromatization to yield the tetracyclic intermediate aklanonate.
  • Further modifications include methylation (catalyzed by SAM-dependent O-methyltransferase AknG) to form methyl aklanonate, aldol condensation (catalyzed by cyclase AknH) to form aklaviketone, and finally, reduction of the C-7 carbonyl group (catalyzed by ketoreductase AknU) to yield aklavinone [7].
  • Sugar Biosynthesis and Modification: The genes acmP (or aknP) and aknX2 encode N-methyltransferases responsible for the stepwise N,N-dimethylation of TDP-L-daunosamine to form TDP-L-rhodosamine [9]. Separate pathways synthesize TDP-2-deoxy-L-fucose and TDP-L-cinerulose A.
  • Glycosylation and Final Modification: Glycosyltransferases sequentially attach the deoxysugars to aklavinone. AknS (or AcmI) typically attaches the first sugar (L-rhodosamine) to the hydroxyl group at C-7 of aklavinone. AknT (or AcmG) then adds the second sugar (2-deoxy-L-fucose) to L-rhodosamine, followed by AknU (or AcmA) adding L-cinerulose A to complete the aclarubicin A trisaccharide chain [7]. The final product, aclarubicin A, can be interconverted with aclarubicin B (ACM-B) and aclarubicin Y (ACM-Y) by specific oxidoreductases present in the cytoplasm and periplasm [7].

Table 3: Key Enzymes in Aclarubicin Biosynthesis

Biosynthetic StageEnzyme/GeneFunctionKey Product/Intermediate
Aglycone (Aklavinone)AknB (KSα)Ketosynthase; Catalyzes decarboxylative condensation. Minimal PKS component.Decaketide backbone
AknC (KSβ/CLF)Chain Length Factor; Determines polyketide chain length. Minimal PKS component.
AknD (ACP)Acyl Carrier Protein; Carries growing polyketide chain. Minimal PKS component.
AknF (MAT)Malonyl-CoA:ACP transacylase; Loads extender units.
AknG (O-MT)SAM-dependent O-methyltransferase; Methylates aklanonate.Methyl aklanonate
AknH (CYC)Cyclase; Catalyzes intramolecular aldol condensation forming ring D.Aklaviketone
AknU (KR)Ketoreductase; Reduces C-7 ketone of aklaviketone.Aklavinone
Sugar ModificationAcmP/AknP (N-MT)N-Methyltransferase; First methylation of TDP-L-daunosamine.TDP-L-4-amino-4,6-dideoxy-L-talose (Intermediate)
AknX2 (N-MT)N-Methyltransferase; Second methylation forming TDP-L-rhodosamine.TDP-L-Rhodosamine
GlycosylationAknS/AcmI (GT)Glycosyltransferase; Attaches L-rhodosamine to C-7 of aklavinone.L-Rhodosamine-aklavinone
AknT/AcmG (GT)Glycosyltransferase; Attaches 2-deoxy-L-fucose to L-rhodosamine.Disaccharide intermediate
AknU/AcmA (GT)Glycosyltransferase; Attaches L-cinerulose A to 2-deoxy-L-fucose.Aclarubicin A (ACM-A)

Position within the Anthracycline Pharmacological Landscape

Aclarubicin occupies a unique pharmacological niche within the anthracycline class due to its distinct mechanism of action and consequent clinical implications:

  • Mechanistic Differentiation: Beyond Topoisomerase II Poisoning
  • Classical Anthracyclines (Doxorubicin, Daunorubicin, Epirubicin, Idarubicin): These primarily function as topoisomerase II (TopoII) poisons. They stabilize the covalent TopoII-DNA cleavage complex ("cleavable complex"), preventing the religation step of the enzyme's catalytic cycle. This results in persistent DNA double-strand breaks (DSBs), which are highly cytotoxic but also a major contributor to cardiotoxicity and therapy-related malignancies [3] [5]. They also intercalate into DNA and generate reactive oxygen species (ROS).
  • Aclarubicin: While it also intercalates into DNA and inhibits TopoII, its action differs critically. Aclarubicin acts primarily as a TopoII catalytic inhibitor, preventing the enzyme from binding DNA in the first place or trapping it in a non-cleaving state [5]. Consequently, it induces significantly fewer DNA DSBs compared to doxorubicin or idarubicin [3]. Its primary cytotoxic mechanism involves potent histone eviction from chromatin, particularly from regions marked by H3K27me3 (facultative heterochromatin) and at closely spaced divergent promoters [3] [5] [10]. This widespread chromatin disruption, termed "chromatin damage," displaces nucleosomes, alters the epigenome, increases chromatin accessibility, stimulates RNA Polymerase II elongation, and ultimately blocks transcription and replication efficiently [10]. This mechanism operates effectively without the extensive DNA breakage caused by TopoII-poisoning anthracyclines. Additionally, aclarubicin inhibits topoisomerase I (TopoI) in a manner similar to camptothecins, stabilizes TopoI-DNA cleavage complexes, inhibits the chymotrypsin-like activity of the 20S proteasome, and exhibits antimetastatic potential by interfering with integrin signaling and cell migration [5].
  • Clinical Positioning: Addressing Unmet Needs
  • Overcoming Cardiotoxicity Limitation: The most significant advantage stemming from its mechanism is a markedly reduced cardiotoxicity profile. Preclinical and clinical evidence consistently shows that aclarubicin lacks the cumulative, dose-dependent cardiotoxicity that severely limits the use of doxorubicin, daunorubicin, and idarubicin [3] [4] [5]. This is directly attributed to its avoidance of inducing DNA double-strand breaks in cardiomyocytes [3] [5]. Crucially, this allows aclarubicin to be administered safely even after patients have reached the maximum cumulative dose of cardiotoxic anthracyclines [3] [8].
  • Efficacy in Relapsed/Refractory AML: This safety profile positions aclarubicin uniquely for treating relapsed or refractory (R/R) Acute Myeloid Leukemia (AML), where patients often have prior extensive anthracycline exposure. Retrospective clinical data, primarily from Asia where aclarubicin remains in use, demonstrates compelling efficacy:
  • Response rates (complete remission) around 70% in R/R AML patients treated with aclarubicin-based regimens [8].
  • A notable 23% increase in 5-year overall survival (reaching 53%) compared to other intensive chemotherapy options for R/R AML [3] [8].
  • These outcomes appear comparable or superior to newer, expensive agents like venetoclax, without the issue of desensitization observed with some targeted therapies [8].
  • Potential Beyond AML: While AML is its primary established indication, its unique mechanism of chromatin disruption and low cardiotoxicity profile suggest potential in other malignancies, particularly pediatric cancers and tumors in elderly patients or those with pre-existing cardiac conditions where standard anthracyclines are contraindicated [8] [10]. Research is actively exploring these possibilities.

Table 4: Aclarubicin's Distinctive Profile in the Anthracycline Class

CharacteristicAclarubicinClassical Anthracyclines (e.g., Doxorubicin)Clinical Implication
Primary DNA InteractionIntercalationIntercalationCommon feature enabling DNA binding.
Topoisomerase II ActionCatalytic Inhibitor (prevents binding/cleavage)Poison (stabilizes cleavable complex → DSBs)Key differentiator: Aclarubicin avoids DNA DSBs.
DNA Double-Strand BreaksMinimalExtensiveMajor contributor to reduced cardiotoxicity.
Histone Eviction / Chromatin DamagePotent (Primary mechanism)Present, but secondary to DNA damageUnique cytotoxic pathway; effective against heterochromatin regions.
Topoisomerase I InhibitionYes (Poison)Weak or NoAdditional cytotoxic mechanism.
Proteasome InhibitionYes (Chymotrypsin-like activity)WeakPotential contribution to cytotoxicity and mechanism diversity.
CardiotoxicitySignificantly Reduced / Absent (non-cumulative)Dose-limiting, CumulativeEnables treatment post-max dose of other anthracyclines; suitable for cardiac risk patients.
Primary Clinical NicheRelapsed/Refractory AML (Asia); Potential in Pediatrics/Solid TumorsFirst-line leukemias, lymphomas, breast cancer, sarcomasAddresses critical unmet need in R/R AML; potential expansion.
Overcoming Anthracycline ResistanceShows activity in models resistant to doxorubicin/daunorubicinCross-resistance common within classPotential second-line option after classical anthracycline failure.

Properties

CAS Number

57576-44-0

Product Name

Aclarubicin

IUPAC Name

methyl (2R)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Molecular Formula

C42H53NO15

Molecular Weight

811.9 g/mol

InChI

InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18?,19?,20?,24?,27?,28?,29?,30?,31?,35?,39?,40?,42-/m1/s1

InChI Key

USZYSDMBJDPRIF-OCYVOSCVSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Synonyms

(1R,2R,4S)-2-Ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxy

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Isomeric SMILES

CC[C@]1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.